Diisopropyl sulfoxide

Overview

Description

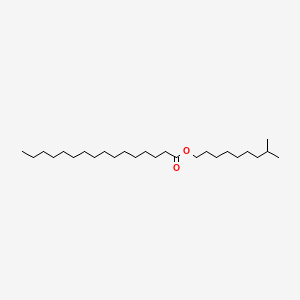

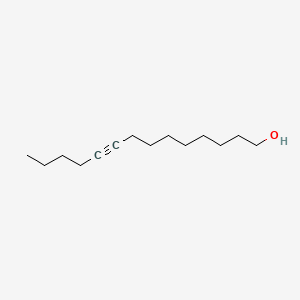

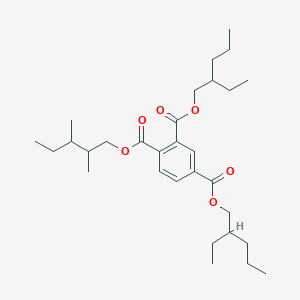

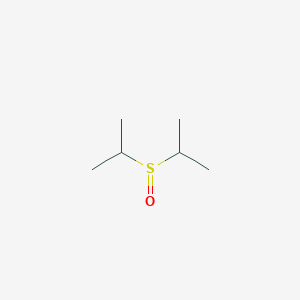

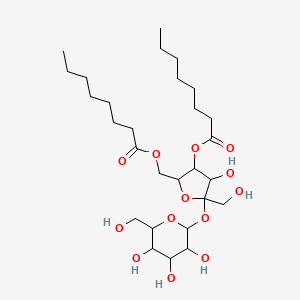

Diisopropyl sulfoxide (DiPSO) is an organic compound with the chemical formula C6H14OS . It belongs to the class of sulfoxides, which are characterized by a sulfur atom bonded to two organic groups and an oxygen atom. DiPSO is a colorless liquid with a faint odor and is commonly used as a solvent in various chemical processes .

Molecular Structure Analysis

The molecular structure of DiPSO consists of a central sulfur atom (S) bonded to two isopropyl (CH3) groups and an oxygen atom (O). The geometry around the sulfur atom is trigonal pyramidal, with the lone pair of electrons occupying one of the vertices. The bond angles and lengths can be further analyzed using computational methods such as ab initio quantum chemical calculations .

Scientific Research Applications

Phase Equilibria Studies

Diisopropyl sulfoxide (DIPSO) has been studied for its thermodynamic properties, particularly in liquid-gas phase equilibria. Researchers measured saturation vapor pressures of DIPSO and determined its boiling temperature at normal pressure, along with its molar heats of vaporization and entropy changes during vaporization (Grigoryan & Markarian, 2014).

Interaction with Cholesterol

Diisopropyl sulfoxide has been shown to form a complex with cholesterol, facilitated by a hydrogen bond between the hydroxyl group of cholesterol and the sulfoxide group of diisopropyl sulfoxide. The complexation constant for this interaction was determined through IR spectroscopy (Gabrielyan et al., 2013).

Photophysical Properties in Ruthenium Complexes

In the field of photochemistry, diisopropyl sulfoxide's interaction in polypyridine ruthenium sulfoxide complexes has been examined. These studies reveal insights into the photoisomerization mechanism, which is crucial for understanding the photophysical properties of such molecules (Göttle et al., 2011).

Asymmetric Synthesis

Diisopropyl sulfoxide derivatives have been utilized in enantioselective synthesis, playing a role as chiral auxiliaries in asymmetric reactions. Their high configurational stability and synthetic versatility are highlighted in recent applications in carbon-carbon and carbon-oxygen bond-forming reactions (Carreño et al., 2009).

Applications in Organic Chemistry

The use of diisopropyl sulfoxide in the field of organic chemistry is notable. It has been involved in stereoselective synthesis of C-allyl glycosides, exploring its use as a precursor to stereoisomeric C-glycoconjugates of glycoprotein and glycolipid tumor antigens (McGarvey et al., 2008).

Ligand in Transition Metal Catalysis

Sulfoxides, including diisopropyl sulfoxide, have been used as ligands in transition metal catalysis. Their ability to form stable complexes with transition metals has led to a renewed interest in this area, with various comprehensive studies into their binding properties (Sipos et al., 2015).

properties

IUPAC Name |

2-propan-2-ylsulfinylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OS/c1-5(2)8(7)6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJXYIUAMJAURQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176628 | |

| Record name | Isopropyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2211-89-4 | |

| Record name | 2-[(1-Methylethyl)sulfinyl]propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2211-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002211894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropyl sulfoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopropyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPROPYL SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5J9UGY5HH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Oxo-4-[(3,3,5-trimethylcyclohexyl)amino]but-2-enoic acid](/img/structure/B1614603.png)

![3,4,4a,5,8,8a-Hexahydro-3',6-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane]](/img/structure/B1614610.png)